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Compound Name: bromophenyl)methoxy]benzoic
Acid

CAS No.: 743453-43-2

Cat. No.: B1274787

Get Quote

\ J

For Immediate Release: A comprehensive guide to the *H and 3C Nuclear Magnetic
Resonance (NMR) spectral data for 2-[(3-bromophenyl)methoxy]benzoic acid is presented
below. This document is intended for researchers, scientists, and professionals in the field of
drug development, offering a comparative analysis with related compounds to aid in structural
elucidation and characterization.

While experimental NMR data for 2-[(3-bromophenyl)methoxy]benzoic acid is not readily
available in peer-reviewed literature, this guide provides predicted spectral data alongside
experimental data for structurally analogous compounds. This comparative approach allows for
a robust understanding of the expected spectral features of the target molecule.

'H and **C NMR Spectral Data

The predicted *H and 13C NMR spectral data for 2-[(3-bromophenyl)methoxy]benzoic acid
are summarized in the tables below. These predictions are based on computational models and
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provide a valuable reference for spectral assignment.

Table 1: Predicted 'H NMR Spectral Data for 2-[(3-bromophenyl)methoxy]benzoic Acid

Protons Chemical Shift (0, ppm) Multiplicity
H-6 8.15 dd
H-4 7.60 td
H-5 7.25 t
H-3 7.10 d
H-2' 7.65 t
H-6' 7.50 d
H-4' 7.45 d
H-5' 7.30 t
-OCHa- 5.30 S
-COOH 10.5-13.0 (broad) S

Solvent: CDCIs, Spectrometer Frequency: 400 MHz (Predicted)

Table 2: Predicted 13C NMR Spectral Data for 2-[(3-bromophenyl)methoxy]benzoic Acid
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Carbon Chemical Shift (6, ppm)
C=0 169.5
C-1 120.0
C-2 157.0
C-3 114.0
C-4 133.0
C-5 122.0
C-6 134.0
C-1 139.0
Cc-2' 131.0
C-3 122.5
Cc-4 130.5
C-5' 130.0
C-6' 126.0
-OCHz- 70.0

Solvent: CDCIs, Spectrometer Frequency: 100 MHz (Predicted)

Comparative Spectral Data

For comparative purposes, the experimental *H and 3C NMR data for 2-(benzyloxy)benzoic
acid and 3-bromobenzyl bromide are provided below. These compounds represent the two key
structural motifs of the target molecule.

Table 3: Experimental *H and 3C NMR Data for 2-(Benzyloxy)benzoic Acid
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Nucleus Chemical Shift (6, ppm) Multiplicity
IH NMR
-COOH 10.5 (broad) S
Aromatic H 6.9-8.2 m
-OCHz- 5.2 S
13C NMR
C=0 169.8

113.8, 120.9, 121.8, 127.2,
Aromatic C 128.0, 128.6, 132.5, 134.2,

136.6, 157.3
-OCHz2- 71.0

Data obtained from spectral databases and may vary based on solvent and experimental
conditions.

Table 4: Experimental *H and *3C NMR Data for 3-Bromobenzyl Bromide

Nucleus Chemical Shift (o, ppm) Multiplicity
IH NMR
Aromatic H 7.15-7.50 m
-CH2Br 4.45 S
13C NMR
Aromatic C 122.8, 126.5, 130.3, 130.8,
131.3,139.5
-CHzBr 32.5

Data obtained from spectral databases and may vary based on solvent and experimental
conditions.
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Experimental Protocols

A general methodology for acquiring high-quality *H and 3C NMR spectra is outlined below.
Sample Preparation:
e Weigh 5-10 mg of the solid sample.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative
analysis is required.

H NMR Spectroscopy:

¢ Insert the NMR tube into the spectrometer.

e Lock the spectrometer on the deuterium signal of the solvent.
» Shim the magnetic field to achieve optimal homogeneity.

e Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45°
pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

e Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing
the spectrum, and performing baseline correction.

» Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent
peak.

13C NMR Spectroscopy:

e The same sample prepared for *H NMR can be used.
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e Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each
carbon environment.

o Typical parameters include a 30° pulse angle, a spectral width of 0-220 ppm, an acquisition
time of 1-2 seconds, and a relaxation delay of 2 seconds. Note that quaternary carbons may
require a longer relaxation delay for accurate integration.

e Process the data similarly to the *H NMR spectrum.

» Reference the spectrum to the internal standard or the solvent peak (e.g., CDCIs at 77.16
ppm).

Visualizations

To further aid in the understanding of the molecular structure and experimental process, the
following diagrams are provided.

Caption: Chemical structure of 2-[(3-bromophenyl)methoxy]benzoic acid.
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Caption: General experimental workflow for NMR spectroscopy.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 2-[(3-
bromophenyl)methoxy]benzoic Acid: A Comparative Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1274787/docs#spectroscopic-
analysis-of-2-3-bromophenyl-methoxy-benzoic-acid-a-comparative-guide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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